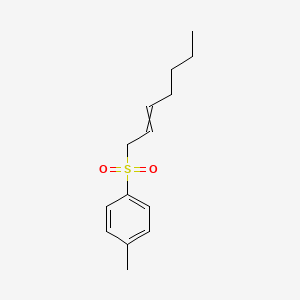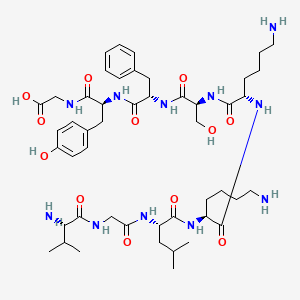methanone CAS No. 558466-24-3](/img/structure/B14212100.png)
[5-(Bromomethyl)pyridin-2-yl](2,5-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)pyridin-2-ylmethanone is an organic compound with the molecular formula C13H8BrF2NO This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring and a difluorophenyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)pyridin-2-ylmethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-bromomethyl-2-pyridinecarboxaldehyde with 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)pyridin-2-ylmethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)pyridin-2-ylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)pyridin-2-ylmethanone involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for certain receptors or enzymes. The overall effect depends on the specific biological context and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Similar structure but with a nitrile group instead of a methanone moiety.
2-(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone: Similar structure but with an amino group instead of a difluorophenyl group.
Uniqueness
5-(Bromomethyl)pyridin-2-ylmethanone is unique due to the presence of both bromomethyl and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
558466-24-3 |
|---|---|
Fórmula molecular |
C13H8BrF2NO |
Peso molecular |
312.11 g/mol |
Nombre IUPAC |
[5-(bromomethyl)pyridin-2-yl]-(2,5-difluorophenyl)methanone |
InChI |
InChI=1S/C13H8BrF2NO/c14-6-8-1-4-12(17-7-8)13(18)10-5-9(15)2-3-11(10)16/h1-5,7H,6H2 |
Clave InChI |
GDPKXOLGVRGRHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)C2=NC=C(C=C2)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


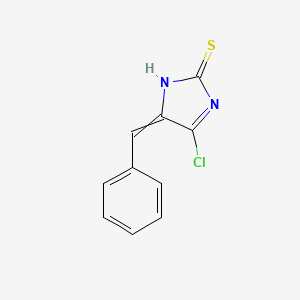

![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)


![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
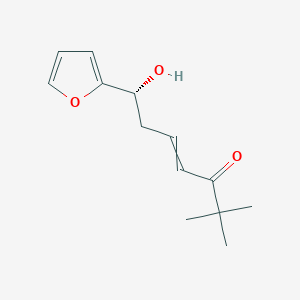
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)

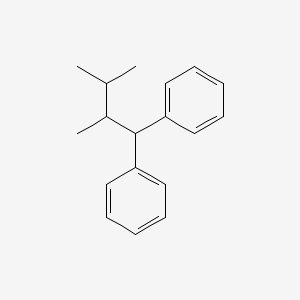
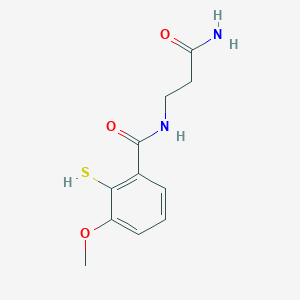
![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
